1-(tert-Butyldimethylsilyl)-3-(hydroxymethyl)azetidin-2-one
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Overview
Description
1-(tert-Butyldimethylsilyl)-3-(hydroxymethyl)azetidin-2-one is a chemical compound with the molecular formula C9H19NOSi. It is a derivative of azetidinone, a four-membered lactam ring, which is known for its significance in various chemical and pharmaceutical applications . The tert-butyldimethylsilyl group provides steric protection, making the compound stable under various conditions.
Preparation Methods
The synthesis of 1-(tert-Butyldimethylsilyl)-3-(hydroxymethyl)azetidin-2-one typically involves the protection of the hydroxyl group followed by the formation of the azetidinone ring. One common method includes the reaction of tert-butyldimethylsilyl chloride with an appropriate azetidinone precursor under anhydrous conditions . Industrial production methods may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
1-(tert-Butyldimethylsilyl)-3-(hydroxymethyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The azetidinone ring can be reduced to form azetidine derivatives.
Substitution: The tert-butyldimethylsilyl group can be substituted with other protective groups or functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(tert-Butyldimethylsilyl)-3-(hydroxymethyl)azetidin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly beta-lactam antibiotics.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(tert-Butyldimethylsilyl)-3-(hydroxymethyl)azetidin-2-one involves its interaction with specific molecular targets. The azetidinone ring can interact with enzymes and proteins, potentially inhibiting their activity. The tert-butyldimethylsilyl group provides steric hindrance, protecting the compound from rapid degradation and allowing it to exert its effects over a prolonged period .
Comparison with Similar Compounds
1-(tert-Butyldimethylsilyl)-3-(hydroxymethyl)azetidin-2-one can be compared with other azetidinone derivatives, such as:
1-(tert-Butyldimethylsilyl)azetidin-2-one: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
3-(Hydroxymethyl)azetidin-2-one: Lacks the tert-butyldimethylsilyl group, making it less stable under certain conditions.
The presence of both the tert-butyldimethylsilyl and hydroxymethyl groups in this compound provides a unique combination of stability and reactivity, making it a valuable compound in various applications.
Properties
Molecular Formula |
C10H21NO2Si |
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Molecular Weight |
215.36 g/mol |
IUPAC Name |
1-[tert-butyl(dimethyl)silyl]-3-(hydroxymethyl)azetidin-2-one |
InChI |
InChI=1S/C10H21NO2Si/c1-10(2,3)14(4,5)11-6-8(7-12)9(11)13/h8,12H,6-7H2,1-5H3 |
InChI Key |
ZGCIPJLCVXEPMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N1CC(C1=O)CO |
Origin of Product |
United States |
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